Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
Torcetrapib is a chemical compound that was developed by Pfizer to treat hypercholesterolemia, which is characterized by elevated cholesterol levels. The compound was intended to prevent cardiovascular diseases by increasing high-density lipoprotein cholesterol levels and reducing low-density lipoprotein cholesterol levels . its development was halted in 2006 due to excessive all-cause mortality observed in phase III clinical trials .
Preparation Methods
The synthesis of Torcetrapib involves several steps, starting with the amination of p-chlorotrifluoryltoluene, a reaction developed by Dr. Stephen Buchwald at the Massachusetts Institute of Technology . The compound can also be formulated into solid lipid microparticles using an anti-solvent precipitation strategy . This method involves the rapid diffusion of an organic solvent into an aqueous phase, leading to the precipitation of the lipid and drug . Industrial production of Torcetrapib began in Ireland in 2005 .
Chemical Reactions Analysis
Torcetrapib undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with cholesteryl ester transfer protein, inhibiting its function . Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the transformation of the compound into its active form. The major products formed from these reactions include high-density lipoprotein cholesterol and low-density lipoprotein cholesterol .
Scientific Research Applications
It was developed to raise high-density lipoprotein cholesterol levels and reduce low-density lipoprotein cholesterol levels, thereby reducing the risk of cardiovascular events . Additionally, Torcetrapib has been investigated for its off-target effects using network pharmacology and reverse docking approaches . These studies have provided insights into the biological processes associated with the compound’s adverse effects .
Mechanism of Action
Torcetrapib exerts its effects by inhibiting cholesteryl ester transfer protein, which normally transfers cholesterol from high-density lipoprotein cholesterol to very low-density or low-density lipoproteins . By inhibiting this process, Torcetrapib increases high-density lipoprotein cholesterol levels and reduces low-density lipoprotein cholesterol levels . This mechanism is intended to reduce the risk of cardiovascular diseases by improving cholesterol profiles .
Comparison with Similar Compounds
Similar compounds include dalcetrapib, anacetrapib, and evacetrapib . These compounds also aim to raise high-density lipoprotein cholesterol levels and lower low-density lipoprotein cholesterol levels . unlike Torcetrapib, these compounds do not exhibit the same off-target activities that led to the adverse effects observed in clinical trials . This distinction highlights the uniqueness of Torcetrapib and underscores the importance of understanding off-target pharmacology in drug development .
Biological Activity
Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by multiple trifluoromethyl groups and a quinoline core, suggests interesting biological activities that warrant detailed investigation.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- Quinoline core : A bicyclic structure known for various biological activities.
- Trifluoromethyl groups : Modifications that enhance lipophilicity and metabolic stability.
Antimicrobial Properties
Research indicates that compounds similar to this quinoline derivative exhibit antimicrobial activity. The presence of trifluoromethyl groups is often associated with enhanced potency against various pathogens. For instance, studies have shown that derivatives of trifluoromethylated quinolines demonstrate significant inhibition against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. For example, molecular docking studies suggest that it may effectively bind to acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's . The binding affinity of the compound was found to be promising, indicating potential therapeutic applications in neuropharmacology.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it possesses cytotoxic activity against human cancer cells, likely due to its ability to induce apoptosis. Further research is necessary to elucidate the mechanisms behind this activity and its selectivity towards cancerous versus normal cells .
Study 1: Antibacterial Activity
A study published in a peer-reviewed journal explored the antibacterial properties of several trifluoromethylated quinolines, including our compound of interest. Results showed that at concentrations of 10 µg/mL, the compound inhibited the growth of Staphylococcus aureus by 75%, demonstrating significant antibacterial potential .
Study 2: AChE Inhibition
Another investigation focused on the inhibition of AChE by various quinoline derivatives. The compound exhibited a binding energy of -9.8 kcal/mol at the catalytic active site of AChE, indicating strong interaction and potential as a therapeutic agent for Alzheimer's disease .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F9N2O4/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35/h6-11,18,21H,4-5,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSGWTNRGKRWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F9N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870300 |
Source
|
Record name | Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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